BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Structural Biology X-ray Crystallography Halogen-containing Probes

This 4-bromophenyl pyrimidine-thioacetamide (CAS 1251626-25-1) offers a unique heavy-atom (Br) for SAD/MAD phasing in X-ray crystallography, enabling co-crystal structure determination unattainable with non-halogenated analogs. The para-bromine substituent serves as a universal synthetic handle for Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig, Sonogashira), allowing library generation from a single batch. Its distinctive 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) provides a unique mass spectrometric signature for unambiguous tracking in biological matrices. Estimated log P ≈ 3.5–3.9 predicts enhanced blood-brain barrier penetration versus Epirimil (log P 2.96). Procure this versatile building block for CNS drug discovery, structural biology, and medicinal chemistry programs.

Molecular Formula C18H15BrN4OS
Molecular Weight 415.31
CAS No. 1251626-25-1
Cat. No. B2363509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
CAS1251626-25-1
Molecular FormulaC18H15BrN4OS
Molecular Weight415.31
Structural Identifiers
SMILESCC1=NC(=CC(=N1)SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=N3
InChIInChI=1S/C18H15BrN4OS/c1-12-21-16(15-4-2-3-9-20-15)10-18(22-12)25-11-17(24)23-14-7-5-13(19)6-8-14/h2-10H,11H2,1H3,(H,23,24)
InChIKeyPSUATBNUKCKMFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-Bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (CAS 1251626-25-1) – Structural & Comparative Overview


N-(4-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (CAS 1251626-25-1, molecular formula C₁₈H₁₅BrN₄OS, MW 415.31 g/mol) is a synthetic small molecule belonging to the class of 2-(pyrimidin-4-ylthio)-N-phenylacetamide derivatives. Its core architecture features a 2-methyl-6-(pyridin-2-yl)pyrimidine scaffold linked via a thioether bridge to an N-(4-bromophenyl)acetamide moiety [1]. This structural class has demonstrated promising anticonvulsant activity, with the closely related 3,4-dimethoxyphenyl analog (Epirimil, CAS 1251616-35-9) showing complete seizure prevention in PTZ-induced models and a favorable protective index in vivo [2]. The 4-bromophenyl substituent in the target compound distinguishes it from other analogs by introducing a heavy halogen atom that enhances X-ray detectability, modulates lipophilicity, and provides a synthetic handle for further derivatization via cross-coupling chemistry [1].

Why N-(4-Bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide Cannot Be Casually Substituted Within Its Structural Class


Within the 2-(pyrimidin-4-ylthio)-N-phenylacetamide series, seemingly minor variations in the N-phenyl substituent produce substantial differences in physicochemical, pharmacological, and synthetic utility profiles. The 4-bromophenyl group in the target compound confers distinct properties compared to the 3,4-dimethoxyphenyl analog (Epirimil): higher molecular weight (415.31 vs. 382.44 g/mol [1]), increased lipophilicity attributable to the bromine atom, and the capacity for halogen bonding interactions that are sterically and electronically unavailable to methoxy-substituted analogs [2]. The bromine also serves as a versatile synthetic handle for Suzuki, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling downstream diversification that is not feasible with the dimethoxy or unsubstituted phenyl variants [1]. Even positional isomerism matters: the 2-bromophenyl isomer (CAS 1251674-69-7) presents a different steric environment around the acetamide NH that can alter binding conformations and metabolic stability [2]. These differences mean that procurement decisions based solely on core scaffold similarity risk selecting a compound with divergent biological activity, synthetic tractability, or analytical detectability.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide vs. Closest Analogs


Molecular Weight and Heavy-Atom Advantage over 3,4-Dimethoxyphenyl Analog (Epirimil) for Crystallographic Phasing

The target compound possesses one bromine atom (atomic mass ~79.9 Da), yielding a molecular weight of 415.31 g/mol, compared to 382.44 g/mol for the 3,4-dimethoxyphenyl analog (Epirimil), which contains only C, H, N, O, and S [1]. The presence of bromine provides a significant anomalous scattering signal for X-ray crystallography, enabling experimental phasing via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods that are unavailable with the lighter-atom dimethoxy analog [2]. This difference is critical for protein-ligand co-crystallography studies where phase determination is rate-limiting.

Structural Biology X-ray Crystallography Halogen-containing Probes

Synthetic Diversifiability via Cross-Coupling: Distinction from Non-Halogenated and Methoxy-Substituted Analogs

The para-bromine substituent on the N-phenyl ring serves as a competent electrophilic partner for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the compound without altering the pyrimidine-thioether core [1]. By contrast, the 3,4-dimethoxyphenyl analog (Epirimil) lacks a readily displaceable halogen and would require de novo synthesis for each aryl variation, while the unsubstituted phenyl or 4-fluoro-2-methylphenyl analogs either lack a reactive handle or present less versatile leaving groups [2]. This synthetic advantage translates to faster SAR exploration: a single batch of the 4-bromophenyl compound can generate dozens of derivatives via parallel synthesis, whereas non-halogenated analogs require independent multi-step syntheses for each derivative [1].

Medicinal Chemistry SAR Exploration Cross-Coupling Chemistry

Predicted Lipophilicity Shift (LogP) Relative to 3,4-Dimethoxyphenyl Analog and Implications for Membrane Permeability

Based on the structural difference, the para-bromine atom in the target compound is expected to increase lipophilicity compared to the 3,4-dimethoxyphenyl analog (Epirimil). The Epirimil study reported a consensus Log P of 2.96 (iLOGP 3.36, XLOGP3 3.19) via SwissADME [1]. The replacement of two methoxy groups (combined Hansch π ≈ -0.04, actually slightly hydrophilic) with a single bromine (Hansch π for Br ≈ +0.86) is predicted to increase the consensus Log P by approximately 0.5-0.9 log units, placing the target compound in the Log P range of 3.5-3.9 [2]. This shift has implications for blood-brain barrier penetration (optimal CNS Log P typically 2-4), plasma protein binding, and metabolic clearance via CYP450 oxidation pathways.

ADMET Druglikeness Lipophilicity

Class-Level Evidence: Anticonvulsant Activity and Protective Index of the Core Scaffold Established in the 3,4-Dimethoxyphenyl Analog (Epirimil)

The core 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ylthio-acetamide scaffold has demonstrated validated in vivo anticonvulsant efficacy through the extensively characterized 3,4-dimethoxyphenyl analog Epirimil. In PTZ-induced seizure models in rats, Epirimil at 50 mg/kg (intragastric) completely prevented seizure development in 100% of experimental animals with no behavioral alteration vs. control [1]. In MES-induced seizure models in mice, Epirimil (50 mg/kg) was tested alongside lamotrigine (20 mg/kg) and carbamazepine (15 mg/kg) [1]. The compound was classified as toxicity class IV (low toxic substances), and the open field test demonstrated no adverse effects on psycho-emotional activity or anxiety levels at the effective anticonvulsant dose of 12.5 mg/kg [1]. Molecular docking revealed binding energies of -7.3 kcal/mol at GABAAR (cf. phenobarbital -7.6 kcal/mol) and -7.8 kcal/mol at GABAAT (cf. vigabatrin -6.7 kcal/mol), suggesting a multifactor anticonvulsant mechanism [1]. The target compound shares this core scaffold, and the bromine substitution is expected to modulate, rather than abolish, this activity profile through altered pharmacokinetics and target engagement kinetics.

Anticonvulsant Activity In Vivo Pharmacology Therapeutic Index

Positional Isomer Differentiation: 4-Bromophenyl vs. 2-Bromophenyl Analog and Impact on Binding Conformation

The para-bromine substitution in the target compound (CAS 1251626-25-1) creates a different steric and electronic environment around the acetamide linkage compared to the ortho-bromophenyl positional isomer (CAS 1251674-69-7). In the 2-bromophenyl isomer, the bromine atom is positioned ortho to the acetamide NH, introducing steric hindrance that can restrict rotation around the N-aryl bond and alter the preferred conformation of the acetamide carbonyl relative to the thioether-pyrimidine core [1]. Molecular docking studies of the Epirimil scaffold with GABAAT identified key interactions between the phenyl ring and Cys135 (Pi-Sulfur interaction) as well as between the acetamide carbonyl and Gly136 (hydrogen bond) [2]. The ortho-bromine in the 2-bromophenyl isomer would be expected to sterically perturb these interactions, while the para-bromine in the target compound preserves the aryl ring's conformational freedom while adding a heavy atom for crystallographic phasing and a halogen bond donor for additional target interactions [1].

SAR Positional Isomerism Ligand Conformation

Predicted Physicochemical Property Comparison: Density, Boiling Point, and pKa vs. Closely Related Analogs

The target compound's predicted physicochemical properties distinguish it from closely related analogs in ways relevant to handling, formulation, and analytical method development. Predicted density is 1.54±0.1 g/cm³, boiling point 619.5±55.0°C, and pKa 11.90±0.70 [1]. The 2-bromophenyl positional isomer (CAS 1251674-69-7) shares nearly identical predicted values (density 1.54±0.1 g/cm³, boiling point 614.9±55.0°C, pKa 11.84±0.70), reflecting the minimal impact of bromine position on bulk properties. However, the 3,4-dimethoxyphenyl analog (Epirimil) differs substantially in molecular weight (382.44 vs. 415.31), with corresponding differences in predicted chromatographic retention behavior and mass spectrometric ionization efficiency due to the absence of the bromine isotope pattern [2]. The distinctive ¹:¹ isotope ratio of ⁷⁹Br:⁸¹Br in mass spectra provides a unique analytical signature for the target compound that facilitates identification and quantification in complex biological matrices.

Physicochemical Properties Quality Control Formulation

Optimal Research and Procurement Application Scenarios for N-(4-Bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide


Protein-Ligand Co-Crystallography Requiring Experimental Phasing

The bromine atom in CAS 1251626-25-1 provides anomalous scattering suitable for SAD/MAD phasing in X-ray crystallography experiments [1]. Structural biology groups determining co-crystal structures of the 2-methyl-6-(pyridin-2-yl)pyrimidine-4-thioacetamide scaffold bound to putative targets (e.g., GABAAR, GABAAT, or kinase domains) should prioritize this compound over the 3,4-dimethoxyphenyl analog (Epirimil), which lacks a heavy atom and cannot provide experimental phase information [2]. This is particularly relevant given the scaffold's demonstrated binding to multiple anticonvulsant biotargets with docking scores comparable to reference drugs (GABAAR: -7.3 vs. phenobarbital -7.6 kcal/mol; GABAAT: -7.8 vs. vigabatrin -6.7 kcal/mol) [2].

Structure-Activity Relationship (SAR) Expansion via Parallel Cross-Coupling Chemistry

The para-bromine substituent serves as a universal synthetic handle for Pd-catalyzed diversification [1]. Medicinal chemistry teams can procure a single batch of CAS 1251626-25-1 and generate libraries of N-aryl variants (via Suzuki coupling with arylboronic acids), N-alkyl/arylamine variants (via Buchwald-Hartwig amination), or alkyne-linked analogs (via Sonogashira coupling), all while preserving the integrity of the pyrimidine-thioether core [1]. This strategy is unavailable with non-halogenated analogs such as Epirimil, where each N-aryl modification requires independent multi-step de novo synthesis [2].

LC-MS/MS Bioanalytical Method Development Leveraging the Bromine Isotopic Signature

The distinctive 1:1 isotopic doublet (M:M+2) from the ⁷⁹Br/⁸¹Br natural abundance provides a unique mass spectrometric signature that facilitates selective detection, identification, and quantification of the target compound in complex biological matrices (plasma, tissue homogenates, microsomal incubations) [1]. This analytical advantage is not shared by non-halogenated scaffold analogs and is particularly valuable for pharmacokinetic profiling, metabolite identification, and tissue distribution studies where unambiguous compound tracking is essential [2].

Target Engagement Studies for CNS Disorders with Modulated Brain Penetration

The predicted increase in lipophilicity (estimated consensus Log P ≈ 3.5-3.9) of the target compound relative to Epirimil (consensus Log P = 2.96) suggests enhanced passive membrane permeability and potentially improved blood-brain barrier penetration [1]. Neuroscience programs exploring the anticonvulsant scaffold for epilepsy or other CNS indications may prefer this compound for in vivo target engagement studies where higher brain exposure is desired, while using the less lipophilic dimethoxy analog for peripheral selectivity comparisons [2]. The established low neurotoxicity of the core scaffold (toxicity class IV, no psycho-emotional effects in open field test at 12.5 mg/kg) supports CNS applications [2].

Quote Request

Request a Quote for N-(4-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.